8-Aza-2,6-diaminopurine sulfate is a purine analog characterized by the substitution of an azole group at the 8-position of the purine ring. It is a sulfate salt with a molecular mass of approximately 581.10 g/mol, and it is soluble in water, making it suitable for various biochemical applications . This compound is significant in the field of nucleic acid chemistry due to its ability to stabilize DNA and RNA structures, enhancing their stability and functionality.
The compound was first identified in the context of nucleic acid research, particularly in studies involving modified nucleotides that can improve the binding and stability of oligonucleotides. Its discovery can be traced back to investigations into purine derivatives and their roles in biological systems .
8-Aza-2,6-diaminopurine sulfate falls under the category of nucleobase analogs. It is classified as a purine derivative due to its structural similarities with adenine and guanine, which are fundamental components of nucleic acids. Its modifications allow it to participate in various biochemical processes, particularly in oligonucleotide synthesis and molecular biology applications.
The synthesis of 8-Aza-2,6-diaminopurine sulfate can be achieved through several methods, primarily focusing on modifying existing purine structures. One notable approach involves the use of diazotization reactions, where starting materials such as 2,6-diaminopurine are treated with reagents like tert-butyl nitrite under acidic conditions to introduce the azole group at the 8-position .
The synthetic pathway typically includes:
The molecular structure of 8-Aza-2,6-diaminopurine sulfate features a purine ring with an amino group at both the 2 and 6 positions and an azole substitution at the 8 position. This configuration allows for specific hydrogen bonding interactions with complementary nucleobases in DNA and RNA.
8-Aza-2,6-diaminopurine sulfate participates in various chemical reactions typical of purines:
In biochemical assays, this compound's ability to stabilize nucleic acid structures has been exploited to enhance the performance of oligonucleotides used in therapeutic applications.
The mechanism by which 8-Aza-2,6-diaminopurine sulfate exerts its effects primarily revolves around its ability to mimic natural nucleobases while providing enhanced stability:
Studies have shown that each incorporation of 8-Aza-2,6-diaminopurine sulfate can enhance duplex stability by approximately 1–2 °C compared to natural adenine .
Spectroscopic methods such as UV-Vis spectroscopy have been utilized to characterize its absorption properties, which are crucial for understanding its behavior in biological systems .
8-Aza-2,6-diaminopurine sulfate has several applications in scientific research:
The strategic replacement of the carbon atom at the 8-position of the purine scaffold with nitrogen creates 8-aza-2,6-diaminopurine, a structural analog of adenine with profoundly altered electronic and hydrogen bonding properties. This nitrogen substitution (aza replacement) induces significant electron redistribution within the heterocyclic system, resulting in altered dipole moments and basicity compared to unmodified purines. X-ray crystallographic studies reveal that protonation occurs preferentially at N(3) and N(8) positions in the 8-aza-2,6-diaminopurine cation, distinguishing it from natural purines where protonation typically occurs at N(1) [10]. This distinctive protonation behavior directly influences molecular recognition patterns and contributes to the compound's unique biochemical properties.
The bioisosteric replacement fundamentally modifies hydrogen bonding capabilities, enabling ambiguous base pairing behavior that underpins the compound's research utility. Unlike adenine, which forms specific Watson-Crick base pairs with thymine, 8-aza-2,6-diaminopurine exhibits dual pairing capacity with both thymine and cytosine residues during DNA replication. This promiscuous base pairing stems from the altered electron distribution and creates targeted mutagenesis by introducing A•G to G•A transversions [1] [2]. The nitrogen substitution additionally enhances fluorescence quantum yield (approximately 40% in neutral aqueous media) compared to the non-fluorescent 2,6-diaminopurine parent compound, enabling spectroscopic tracking of nucleic acid interactions [3]. This intrinsic fluorescence has been leveraged to study enzyme mechanisms and nucleic acid dynamics in real-time.
Table 1: Electronic and Functional Properties of Adenine vs. 8-Aza-2,6-diaminopurine
Property | Adenine | 8-Aza-2,6-diaminopurine | Functional Consequence |
---|---|---|---|
8-Position Atom | Carbon | Nitrogen | Altered electron distribution |
pKa (Protonation Sites) | N1 | N3 and N8 | Enhanced basicity |
Fluorescence Quantum Yield | Negligible | ~0.4 (neutral aqueous) | Spectroscopic tracking |
Primary Base Pair Partner | Thymine | Thymine AND Cytosine | Ambiguous base pairing |
λmax (Absorption) | 260 nm | ~310 nm | Photophysical applications |
The conversion of 8-aza-2,6-diaminopurine to its sulfate salt form (CAS 65591-11-9 or 58502-11-7) represents a critical pharmaceutical optimization strategy to overcome the inherent solubility limitations of the free base. Crystallographic analysis of the sulfate salt monohydrate reveals an extensive hydrogen bonding network involving the monohydrate water molecule, sulfate oxygen atoms, and protonated nitrogen sites (N3 and N8) of two independent 8-aza-2,6-diaminopurine cations [10]. This molecular arrangement facilitates ionization in aqueous environments, significantly enhancing hydrophilicity while maintaining crystalline stability. The sulfate salt formulation achieves a solubility profile compatible with biological assays (>10 mM in aqueous buffers), which is indispensable for in vitro experimentation [1] [6].
The molecular formula of the sulfate salt has been reported variably as C₄H₇N₇•O₄S (MW 249.21) and C₈H₁₂N₁₄O₄S (MW 400.33), reflecting different stoichiometric ratios of the free base to sulfate counterion. The C₈H₁₂N₁₄O₄S formulation corresponds to a 2:1 base-to-sulfate ratio, while C₄H₇N₇•O₄S suggests a 1:1 hemisulfate salt [1] [4] [6]. This distinction has practical implications for molar concentration calculations in experimental work. The sulfate salt's enhanced solubility facilitates its application across diverse biochemical contexts, including enzymatic assays requiring aqueous environments, nucleic acid incorporation studies, and as a substrate for nucleoside phosphorylase-mediated glycosylation reactions [3]. The salt formation preserves the compound's chemical stability under standard laboratory storage conditions (room temperature, desiccated), as evidenced by commercial distribution as a stable solid [1] [5].
Table 2: Physicochemical Properties of 8-Aza-2,6-diaminopurine Sulfate Forms
Parameter | Free Base | Sulfate Salt (1:1) | Sulfate Salt (2:1) |
---|---|---|---|
Molecular Formula | C₄H₆N₈ | C₄H₇N₇•O₄S | C₈H₁₂N₁₄O₄S |
Molecular Weight | 178.14 g/mol | 249.21 g/mol | 400.33 g/mol |
Aqueous Solubility | Low (<1 mM) | >10 mM | >10 mM |
Primary Application | N/A | Biochemical assays | Crystallography |
CAS Number | N/A | 65591-11-9 | 58502-11-7 |
Commercial Availability | Limited | Widely available | Limited |
The synthesis of 8-aza-2,6-diaminopurine and its derivatives employs two fundamentally distinct methodologies: traditional chemical synthesis and enzymatic approaches, each with characteristic regioselectivity profiles and yield efficiencies. Chemical synthesis typically involves Traube-type reactions or direct alkylation procedures, which frequently produce complex mixtures of N7, N8, and N9 regioisomers due to similar reactivities of ring nitrogen atoms. For instance, the synthesis of acyclic nucleotide analogs derived from 8-azapurines requires cesium carbonate-mediated alkylation, yielding regioisomeric N7-, N8-, and N9-(2-(phosphonomethoxy)alkyl) derivatives that necessitate intricate chromatographic separation [7]. This approach, while versatile for creating diverse analogs, suffers from modest overall yields (typically 15-35% for individual isomers) and requires specialized purification techniques to isolate specific regioisomers for biochemical applications.
Enzymatic synthesis utilizing purine nucleoside phosphorylase (PNP) enzymes offers superior regiocontrol under mild aqueous conditions. Comparative studies with recombinant calf PNP and E. coli PNP demonstrate significant species-dependent regioselectivity differences in ribosylation reactions. Calf PNP predominantly catalyzes ribosylation at the N7 and N8 positions of 8-aza-2,6-diaminopurine when using ribose-1-phosphate as the glycosyl donor, with N8/N7 product ratios varying according to reaction conditions (phosphate concentration, pH). In contrast, E. coli PNP generates mixtures containing substantial proportions of the biologically relevant N9-riboside alongside N8 regioisomers [3]. The enzymatic route operates efficiently at ambient temperature (25°C) in phosphate-free buffers, achieving substrate conversion rates approximately 5% relative to guanine ribosylation for calf PNP and 2% for E. coli PNP [3]. The kinetic parameters reveal moderate affinity, with Km values of 54 µM (calf PNP) and 65 µM (E. coli PNP) for 8-aza-2,6-diaminopurine, indicating effective enzyme-substrate recognition despite the structural modification at the 8-position.
Table 3: Comparative Performance of Synthetic Methods for 8-Aza-2,6-diaminopurine Derivatives
Synthetic Parameter | Chemical Synthesis | Enzymatic Synthesis (Calf PNP) | Enzymatic Synthesis (E. coli PNP) |
---|---|---|---|
Regioselectivity | N7/N8/N9 mixtures | Predominant N7/N8 | N8/N9 mixtures |
N9-Regioisomer Yield | Low (15-20% after isolation) | Not detected | Moderate (30-40%) |
Reaction Conditions | Anhydrous solvents, high temperatures | Aqueous buffer, 25°C | Aqueous buffer, 25°C |
Catalyst Load | Not applicable | 0.1-0.5 mg/mL | 0.1-0.5 mg/mL |
Typical Reaction Time | 8-24 hours | 4-8 hours | 4-8 hours |
Byproducts | Multiple (solvent residues, isomers) | Minimal (hydrolyzed ribose) | Minimal (hydrolyzed ribose) |
Scale-up Feasibility | Moderate | High | High |
Environmental Impact | High (organic solvents) | Low (aqueous) | Low (aqueous) |
The enzymatic approach provides significant advantages in generating ribosylated products with substantial fluorescence quantum yields, enabling direct spectroscopic monitoring of reaction progress. N9-β-D-ribosylated 8-aza-2,6-diaminopurine exhibits intense fluorescence (λmax 365 nm, quantum yield ~0.9), while N8-β-D-riboside emits at ~430 nm with a quantum yield of approximately 0.4 [3]. This fluorescence signature facilitates real-time reaction monitoring without the need for chromatographic analysis. Furthermore, the enzymatic method eliminates protection/deprotection steps required in chemical synthesis and operates under environmentally benign conditions. However, enzymatic synthesis remains constrained by substrate specificity limitations and the relatively high cost of ribose-1-phosphate donors. Recent advances in ribose-1-phosphate generation in situ and enzyme immobilization techniques show promise for improving the economic viability of large-scale enzymatic production [3].
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